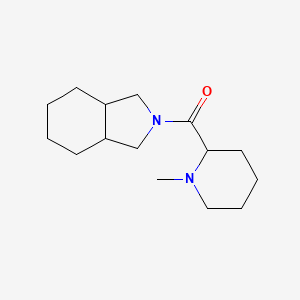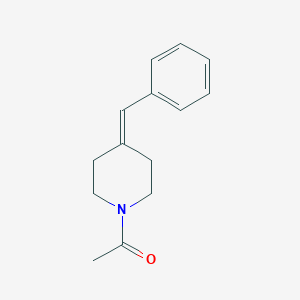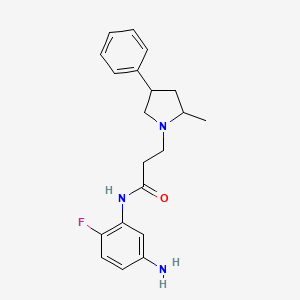![molecular formula C15H17FN2O B7630128 N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)
N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide, commonly known as JNJ-42165279, is a novel, selective, and potent antagonist of the orexin-2 receptor. Orexins are neuropeptides that regulate wakefulness, arousal, and appetite. The orexin system has been implicated in various disorders, including insomnia, narcolepsy, obesity, and addiction. Therefore, JNJ-42165279 has the potential to be a valuable tool for studying the orexin system and developing new therapies for these disorders.
Mécanisme D'action
JNJ-42165279 acts as a competitive antagonist of the orexin-2 receptor, blocking the binding of orexin-A and orexin-B to the receptor. The orexin-2 receptor is mainly expressed in the brain regions involved in regulating wakefulness and arousal, such as the hypothalamus, thalamus, and locus coeruleus. By blocking the orexin-2 receptor, JNJ-42165279 reduces the activity of the orexin system, leading to decreased wakefulness and increased sleep.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to have dose-dependent effects on sleep-wake behavior in various animal models. In rats, a single oral dose of JNJ-42165279 increased total sleep time and decreased wakefulness, without affecting the sleep architecture. In dogs, JNJ-42165279 induced a dose-dependent increase in non-REM sleep, with no significant effects on REM sleep or motor activity. These findings suggest that JNJ-42165279 has potential as a treatment for insomnia and other sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
JNJ-42165279 has several advantages as a research tool, including its high selectivity for the orexin-2 receptor, good brain penetration, and long half-life. These properties make it suitable for studying the orexin system in vivo and for developing new therapies targeting this system. However, JNJ-42165279 also has some limitations, such as its moderate yield in synthesis, relatively high cost, and potential off-target effects at high doses.
Orientations Futures
JNJ-42165279 has opened up new avenues for research on the orexin system and its role in various disorders. Some possible future directions for studying JNJ-42165279 include:
1. Investigating the effects of JNJ-42165279 on other physiological and behavioral functions, such as appetite, addiction, and stress.
2. Developing new analogs of JNJ-42165279 with improved pharmacokinetic and pharmacodynamic properties.
3. Combining JNJ-42165279 with other drugs or therapies to enhance its efficacy or reduce its side effects.
4. Conducting clinical trials of JNJ-42165279 in patients with sleep disorders or other orexin-related disorders.
Conclusion:
JNJ-42165279 is a promising tool for studying the orexin system and developing new therapies for sleep disorders, obesity, addiction, and other conditions. Its high selectivity for the orexin-2 receptor, good brain penetration, and long half-life make it a valuable research tool, although its moderate yield in synthesis and potential off-target effects at high doses must be considered. Further research on JNJ-42165279 and its analogs is needed to fully understand its mechanisms of action and therapeutic potential.
Méthodes De Synthèse
The synthesis of JNJ-42165279 has been described in detail in a patent application by Janssen Pharmaceutica. In brief, the synthesis involves the reaction of a fluorobenzene derivative with a bicyclic amine to form an intermediate, which is then converted to the final product by a series of steps, including carboxylation and amide formation. The overall yield of the synthesis is moderate but sufficient for research purposes.
Applications De Recherche Scientifique
JNJ-42165279 has been extensively studied in vitro and in vivo to evaluate its selectivity, potency, and pharmacokinetics. The compound has been shown to be highly selective for the orexin-2 receptor, with no significant activity against other receptors. It has also been found to have a long half-life and good brain penetration, which are desirable properties for a drug targeting the central nervous system.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-11-2-1-3-12(7-11)17-15(19)18-8-13-9-4-5-10(6-9)14(13)18/h1-3,7,9-10,13-14H,4-6,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDYNCIABNEPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2N(C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2,2-Dimethylazetidin-1-yl)-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7630076.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3-(ethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7630084.png)
![1-[1-(cyclohexylmethyl)piperidin-4-yl]-3-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]urea](/img/structure/B7630094.png)
![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)



![[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone](/img/structure/B7630148.png)